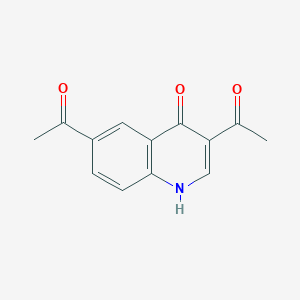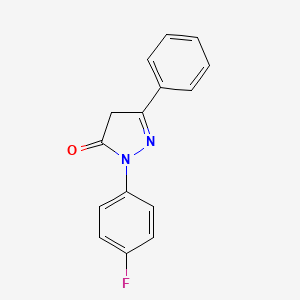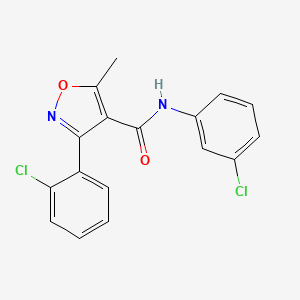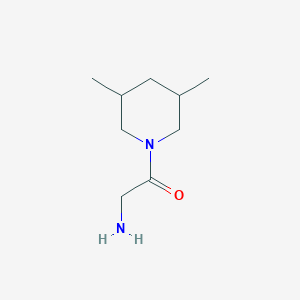![molecular formula C23H19ClN4O5S B12120755 6-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12120755.png)
6-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chromene core, a sulfonamide group, and a pyrimidine moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Chlor-N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromen-2-carboxamid umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des Chromen-Kerns: Der Chromen-Kern kann durch eine Cyclisierungsreaktion unter Verwendung eines geeigneten Vorläufers, wie z. B. eines Salicylaldehyd-Derivats, synthetisiert werden.
Einführung der Sulfonamidgruppe: Die Sulfonamidgruppe wird durch eine nucleophile Substitutionsreaktion eingeführt, bei der ein Sulfonamid-Vorläufer mit dem Chromen-Kern reagiert.
Anlagerung der Pyrimidin-Einheit: Die Pyrimidin-Einheit wird durch eine Kupplungsreaktion angebracht, die häufig durch einen Katalysator wie einen Palladiumkomplex erleichtert wird.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs beinhalten, um die Ausbeute und Reinheit zu verbessern. Techniken wie die Mikrowellen-gestützte Synthese können eingesetzt werden, um die Reaktionszeiten zu verkürzen und die Effizienz zu verbessern . Darüber hinaus kann die Verwendung von kontinuierlichen Flussreaktoren die großtechnische Produktion erleichtern, indem eine bessere Kontrolle der Reaktionsbedingungen ermöglicht wird.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-Chlor-N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromen-2-carboxamid unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Derivate führen.
Substitution: Nucleophile und elektrophile Substitutionsreaktionen können an verschiedenen Positionen des Moleküls auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.
Substitution: Die Bedingungen für Substitutionsreaktionen können die Verwendung von starken Säuren oder Basen umfassen, abhängig von der spezifischen Reaktion.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So können beispielsweise bei der Oxidation Oxide entstehen, während bei der Reduktion Alkohole oder Amine entstehen können.
Wissenschaftliche Forschungsanwendungen
6-Chlor-N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromen-2-carboxamid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Medizin: Die Forschung läuft, um ihr Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 6-Chlor-N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromen-2-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Sulfonamidgruppe kann mit Enzymen interagieren und zu einer Hemmung ihrer Aktivität führen. Die Pyrimidin-Einheit kann ebenfalls eine Rolle bei der Bindung an Nukleinsäuren oder Proteine spielen und ihre Funktion beeinflussen. Die genauen beteiligten Wege hängen vom jeweiligen biologischen Kontext und den Zielmolekülen ab.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, leading to inhibition of their activity. The pyrimidine moiety may also play a role in binding to nucleic acids or proteins, affecting their function. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 6-Chlor-N,N-Dimethylpyrimidin-4-amin
- 2-Pyrimidinamin, 4,6-dimethyl-
- N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromen-2-carboxamid
Einzigartigkeit
6-Chlor-N-{4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-7-methyl-4-oxo-4H-chromen-2-carboxamid ist einzigartig durch seine Kombination von funktionellen Gruppen, die ihm ein einzigartiges Set chemischer und biologischer Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C23H19ClN4O5S |
|---|---|
Molekulargewicht |
498.9 g/mol |
IUPAC-Name |
6-chloro-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H19ClN4O5S/c1-12-8-20-17(10-18(12)24)19(29)11-21(33-20)23(30)27-15-4-6-16(7-5-15)34(31,32)28-22-9-13(2)25-14(3)26-22/h4-11H,1-3H3,(H,27,30)(H,25,26,28) |
InChI-Schlüssel |
RWFXOCQTKVIASE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC(=NC(=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(4-chlorophenoxy)acetamide](/img/structure/B12120674.png)







![2-[(4-benzylpiperazin-1-yl)carbonyl]-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B12120720.png)

![3,6-dimethyl-3,4-dihydro-2H-pyrrolo[1,2-c]pyrimidin-1-one](/img/structure/B12120727.png)



